N-(3-methoxypropyl)thian-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H19NOS |
|---|---|
Molecular Weight |
189.32 g/mol |
IUPAC Name |
N-(3-methoxypropyl)thian-4-amine |
InChI |
InChI=1S/C9H19NOS/c1-11-6-2-5-10-9-3-7-12-8-4-9/h9-10H,2-8H2,1H3 |
InChI Key |
HTDOIHRALSHYKQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1CCSCC1 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Chemical Transformations for N 3 Methoxypropyl Thian 4 Amine
Chemo- and Regioselective Synthesis of the Thian-4-amine Core Structure
Ring-Closing Strategies for Thiane (B73995) Ring Formation
The synthesis of the thiane ring, specifically thian-4-one, can be achieved through several robust ring-closing strategies. One of the most effective methods is the double Michael addition or conjugate addition to divinyl ketones researchgate.net. In this approach, a sulfur nucleophile, such as hydrogen sulfide (B99878) or a synthetic equivalent, is reacted with a divinyl ketone. The 1,4-additions of the sulfur nucleophile across both activated double bonds lead to the formation of the six-membered heterocyclic ring in a single, convergent step.
Another classical approach to substituted thian-4-ones is the Dieckmann condensation researchgate.net. This intramolecular cyclization of a diester, such as dimethyl 3,3'-thiodipropanoate, under basic conditions yields a β-ketoester intermediate chemicalbook.com. Subsequent hydrolysis and decarboxylation of this intermediate afford the desired thian-4-one. The choice of starting materials for the Dieckmann condensation allows for the introduction of substituents on the thiane ring.
The following table summarizes representative methods for the synthesis of the thian-4-one precursor.
| Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Reference |
| Divinyl Ketone, NaSH | Ethanol, Reflux | Thian-4-one | Moderate | researchgate.net |
| Dimethyl 3,3'-thiodipropanoate | Sodium methoxide, Toluene, Reflux; then HCl, H₂O, Heat | Thian-4-one | Good | researchgate.netchemicalbook.com |
| 3,3'-Thiodipropionic acid | Multi-step process including esterification and cyclization | Thian-4-one | Variable | chemicalbook.com |
Stereoselective Introduction of the Amino Moiety at C-4
With the thian-4-one core in hand, the next crucial step is the introduction of the amine group at the C-4 position to form thian-4-amine. The most prevalent and efficient method for this transformation is reductive amination researchgate.netresearchgate.net. This one-pot reaction involves the condensation of thian-4-one with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine or enamine, which is then reduced in situ to the corresponding primary amine.
The choice of reducing agent is critical for the success of this reaction, especially to ensure selectivity and avoid side reactions. Mild hydride reagents are preferred as they selectively reduce the iminium ion intermediate over the starting ketone.
For stereoselective synthesis, particularly when chiral centers are present or desired, specific hydride reagents and chiral auxiliaries can be employed. For instance, the use of sodium triacyloxyborohydrides can provide high diastereoselectivity in the reduction of substituted cyclic ketones, leading to the preferential formation of either the axial or equatorial amine researchgate.net.
Targeted N-Alkylation with the 3-Methoxypropyl Chain
The final stage in the synthesis of N-(3-methoxypropyl)thian-4-amine involves the covalent attachment of the 3-methoxypropyl group to the nitrogen atom of the thian-4-amine core. This transformation converts the primary amine into the target tertiary amine. Two primary strategies are employed for this N-alkylation: advanced reductive amination protocols and classical nucleophilic substitution reactions.
Advanced Reductive Amination Protocols for Tertiary Amine Formation
Reductive amination can be extended to form tertiary amines. In this context, thian-4-amine (now acting as a secondary amine for the second alkylation, although it is a primary amine itself) would react with 3-methoxypropanal. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced.
A highly effective and widely used reagent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) researchgate.netorganic-chemistry.orgcommonorganicchemistry.comorganic-chemistry.org. This reagent is particularly advantageous because it is mild, tolerant of a wide range of functional groups, and can be used in a one-pot procedure organic-chemistry.orgorganic-chemistry.org. The reaction is typically carried out in an aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), and the presence of a catalytic amount of acetic acid can accelerate the reaction, especially with less reactive ketones organic-chemistry.orgorganic-chemistry.org.
The general procedure involves stirring the primary amine (thian-4-amine), the aldehyde (3-methoxypropanal), and sodium triacetoxyborohydride in a suitable solvent at room temperature until the reaction is complete.
| Amine | Carbonyl Compound | Reducing Agent | Solvent | Conditions | Product | Yield (%) | Reference |
| Dimethylamine HCl | m-Anisaldehyde | NaBH(OAc)₃, NaOAc, AcOH | THF | 0 °C to RT, 1h | 1-(3-methoxyphenyl)-N,N-dimethylmethanamine | 77 | tcichemicals.com |
| Various amines | Various aldehydes/ketones | NaBH(OAc)₃ | DCE or THF | RT | N-alkylated amines | High | organic-chemistry.orgorganic-chemistry.org |
Nucleophilic Substitution Reactions for Functionalization of Amines
An alternative and more traditional approach to N-alkylation is the nucleophilic substitution reaction between thian-4-amine and an alkyl halide, such as 1-bromo-3-methoxypropane or a related electrophile with a suitable leaving group (e.g., tosylate, mesylate). In this Sₙ2 reaction, the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the alkylating agent, displacing the leaving group.
A significant challenge with this method is controlling the degree of alkylation wikipedia.org. Since the primary amine starting material can be alkylated twice to form the tertiary amine, and the resulting tertiary amine can be further alkylated to form a quaternary ammonium salt, the reaction can yield a mixture of products. To favor the desired tertiary amine, reaction conditions must be carefully controlled. This often involves using a specific stoichiometry of the reactants and a suitable base to neutralize the acid generated during the reaction. Common bases include potassium carbonate or triethylamine, and solvents like acetone, acetonitrile, or DMF are often employed.
Catalytic Systems and Optimized Reaction Conditions in this compound Synthesis
To enhance the efficiency, selectivity, and sustainability of the synthesis, various catalytic systems have been developed for N-alkylation reactions. These systems often operate under milder conditions and can offer higher yields and purities of the desired product.
For N-alkylation using alcohols as the alkylating agent (a "borrowing hydrogen" or "hydrogen autotransfer" strategy), transition metal catalysts based on ruthenium, iridium, iron, and cobalt are frequently used nih.govorganic-chemistry.orgnih.gov. These catalysts facilitate the temporary oxidation of the alcohol to an aldehyde in situ, which then undergoes reductive amination with the amine. This approach is atom-economical as the only byproduct is water nih.gov. For example, commercially available ruthenium complexes have been shown to effectively catalyze the N-alkylation of aromatic amines with primary alcohols in the presence of a base like potassium tert-butoxide nih.gov.
Heterogeneous catalysts, such as copper-gold mixed systems on a titanium dioxide support (Cu-Au/TiO₂), have been developed for the photocatalytic N-alkylation of amines with alcohols at ambient temperatures nih.gov. This method is particularly useful for thermally unstable molecules. Additionally, MOF-derived cobalt catalysts have demonstrated excellent performance in the reductive amination of aldehydes and ketones to produce primary, secondary, and tertiary amines with high chemoselectivity researchgate.net.
The optimization of reaction conditions involves the careful selection of the catalyst, solvent, temperature, and base to maximize the yield of the desired this compound while minimizing the formation of byproducts from over-alkylation or side reactions.
| Reaction Type | Catalyst System | Substrates | Conditions | Key Advantages | Reference |
| N-Alkylation with Alcohol | Ru-based complex, KOBuᵗ | Aromatic amines, Primary alcohols | Toluene, 25-70 °C | Mild conditions, High selectivity for secondary amines | nih.gov |
| Photocatalytic N-Alkylation | Cu/TiO₂ and Au/TiO₂ | Various amines, Alcohols | CPME or neat, hv, 25-50 °C | Ambient temperature, Good for thermally unstable substrates | nih.gov |
| Reductive Amination | MOF-derived Cobalt | Aldehydes/Ketones, Amines | H₂, High pressure | High chemoselectivity, Avoids borohydride (B1222165) reagents | researchgate.net |
Transition Metal-Catalyzed C-N and C-S Bond Formation Strategies
While direct transition metal-catalyzed C-N bond formation is a cornerstone of modern organic synthesis, for a target molecule like this compound, a reductive amination pathway often employs transition metals as catalysts for the reduction step. nih.gov Catalytic hydrogenation using transition metals such as palladium, platinum, or nickel on a solid support (e.g., carbon) is a widely used method. wikipedia.org
In a typical procedure, thian-4-one and 3-methoxypropylamine (B165612) are reacted in the presence of a transition metal catalyst under a hydrogen atmosphere. The catalyst facilitates the reduction of the in situ-formed imine or enamine intermediate to the desired secondary amine.
Table 1: Comparison of Transition Metal Catalysts for Reductive Amination
| Catalyst | Typical Loading (mol%) | Pressure (H₂) | Temperature (°C) | Solvent | Advantages | Disadvantages |
| Pd/C | 5-10 | 1-50 atm | 25-80 | Methanol, Ethanol | High activity, good functional group tolerance | Can be pyrophoric, cost |
| PtO₂ | 1-5 | 1-50 atm | 25-80 | Acetic Acid, Ethanol | Highly active, effective for hindered substrates | Cost, potential for over-reduction |
| Raney Ni | 10-20 | 50-100 atm | 50-150 | Ethanol, Methanol | Lower cost, effective for various substrates | Requires high pressure and temperature, pyrophoric |
Another advanced strategy involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where a transition metal complex, often based on ruthenium or iridium, catalyzes the N-alkylation of an amine with an alcohol. whiterose.ac.ukorganic-chemistry.org In this scenario, thian-4-amine could be directly alkylated with 3-methoxypropan-1-ol. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination with the amine, and the "borrowed" hydrogen is then used for the reduction of the imine intermediate. whiterose.ac.uk
Organocatalytic and Metal-Free Synthetic Approaches
In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives. mdpi.comresearchgate.netmdpi.com For the synthesis of this compound, an organocatalytic reductive amination could be employed. Chiral phosphoric acids or other Brønsted acids can catalyze the formation of the iminium ion, which is then reduced by a metal-free reducing agent like Hantzsch ester or a borane derivative.
A plausible metal-free approach would be the use of a stoichiometric hydride reducing agent. Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for reductive aminations. wikipedia.orgmasterorganicchemistry.com Sodium triacetoxyborohydride is often preferred due to its mildness and tolerance of slightly acidic conditions which favor imine formation. masterorganicchemistry.com
Table 2: Common Metal-Free Reducing Agents for Reductive Amination
| Reducing Agent | Solvent | pH | Key Features |
| NaBH₄ | Methanol, Ethanol | Neutral to Basic | Inexpensive, readily available. Can reduce aldehydes/ketones. |
| NaBH₃CN | Methanol, THF | Mildly Acidic | Selective for imines over carbonyls. Toxic cyanide byproduct. |
| NaBH(OAc)₃ | Dichloromethane, THF | Acidic | Mild, selective, non-toxic byproducts. Moisture sensitive. |
Application of Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry can be effectively applied to the synthesis of this compound, particularly through the reductive amination pathway. unibo.itchemrxiv.orgsci-hub.semdpi.com
Atom Economy: Reductive amination is inherently atom-economical as most atoms from the starting materials are incorporated into the final product, with water being the main byproduct.
Use of Catalysis: Employing catalytic hydrogenation with recyclable transition metal catalysts or developing efficient organocatalysts minimizes waste compared to stoichiometric reagents.
Safer Solvents and Reagents: The use of greener solvents like ethanol or even water, where possible, is preferred over chlorinated solvents. Replacing toxic reagents like sodium cyanoborohydride with milder alternatives such as sodium triacetoxyborohydride or catalytic hydrogenation improves the safety profile of the synthesis. masterorganicchemistry.com
Elucidation of Synthetic Reaction Mechanisms
The predominant mechanism for the formation of this compound via reductive amination of thian-4-one with 3-methoxypropylamine involves two key stages: the formation of an iminium ion and its subsequent reduction.
Intermediate Identification and Spectroscopic Characterization
The reaction proceeds through a hemiaminal intermediate, which is formed by the nucleophilic attack of the primary amine (3-methoxypropylamine) on the carbonyl carbon of thian-4-one. The hemiaminal is generally unstable and readily dehydrates to form an imine. Under the slightly acidic conditions often used for reductive amination, the imine is protonated to form a more electrophilic iminium ion.
These intermediates are typically transient and not isolated. However, their formation can often be inferred or in some cases detected by spectroscopic methods such as NMR. For instance, the disappearance of the ketone carbonyl signal in the ¹³C NMR spectrum and the appearance of a new signal corresponding to the C=N of the imine would indicate the formation of this intermediate.
Kinetic Studies and Reaction Pathway Analysis
Kinetic studies of reductive amination reactions reveal that the rate-determining step can vary depending on the reaction conditions and the substrates. The formation of the imine is pH-dependent; acidic conditions catalyze the dehydration of the hemiaminal, but excessive acidity will protonate the starting amine, rendering it non-nucleophilic. Therefore, the reaction is often carried out in a pH range of 5-7.
The rate of the reduction step depends on the concentration of the iminium ion and the reducing agent. With reducing agents like sodium cyanoborohydride, the reduction of the iminium ion is generally fast. Kinetic analysis can be performed by monitoring the disappearance of reactants and the appearance of the product over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Scalability Considerations and Process Chemistry for Gram-Scale Preparation
Scaling up the synthesis of this compound from laboratory to gram-scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. researchgate.netnih.govresearchgate.netacs.org
Reaction Conditions: For catalytic hydrogenation, heat management is crucial as the reaction is often exothermic. The choice of solvent becomes more critical at a larger scale, favoring those with higher flash points and lower toxicity.
Reagent Addition: The order and rate of reagent addition can significantly impact the reaction outcome. For instance, in reductive aminations using borohydride reagents, slow addition of the reducing agent can help to control the reaction temperature and minimize side reactions.
Work-up and Purification: At a larger scale, extraction and distillation are preferred over chromatography for product purification due to cost and time considerations. The choice of work-up procedure will depend on the properties of the product and the impurities.
Safety: When using flammable solvents and pyrophoric catalysts like Raney Nickel or Palladium on carbon, appropriate safety precautions must be implemented. The potential for runaway reactions also needs to be assessed.
A robust gram-scale synthesis of this compound would likely involve a one-pot reductive amination of thian-4-one with 3-methoxypropylamine using a cost-effective and safe reducing agent, such as catalytic hydrogenation with a recoverable catalyst or sodium borohydride, followed by a simple extractive work-up and distillation to isolate the pure product. epo.org
Advanced Spectroscopic and Structural Characterization of N 3 Methoxypropyl Thian 4 Amine and Its Analogues
High-Resolution Spectroscopic Characterization
Spectroscopic techniques are fundamental to determining the molecular structure of a compound. By probing how the molecule interacts with electromagnetic radiation, chemists can deduce its structural features.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR) for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For a molecule such as N-(3-methoxypropyl)thian-4-amine, a suite of NMR experiments would be required for a full assignment.
¹H NMR: This experiment identifies the chemical environment of hydrogen atoms. The spectrum would be expected to show distinct signals for the methoxy (B1213986) (-OCH₃) protons, the different methylene (B1212753) (-CH₂-) groups of the propyl chain and the thian ring, the methine proton on the thian ring (CH-N), and the amine (N-H) proton. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (multiplicity) would reveal adjacent protons.
¹³C NMR: This technique probes the carbon skeleton of the molecule. Each unique carbon atom in the thian ring, the propyl chain, and the methoxy group would yield a distinct signal. The chemical shift of these signals provides information about the type of carbon (e.g., attached to nitrogen, oxygen, or sulfur).
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) would establish which protons are coupled to each other, confirming the connectivity within the propyl chain and the thian ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's signal.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting the different fragments of the molecule, for instance, linking the propyl chain to the amine nitrogen and the thian ring.
While specific data for the target molecule is unavailable, analysis of related compounds like N-benzyl anilines reveals typical chemical shifts for protons and carbons in similar environments. For example, methylene carbons (CH₂) adjacent to an amine typically appear around 47-51 ppm in the ¹³C NMR spectrum. rsc.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformation
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
For this compound, which is a secondary amine, the following characteristic vibrations would be anticipated:
N-H Stretch: A single, weak to medium band is expected in the region of 3350-3310 cm⁻¹. orgchemboulder.com The absence of a second band in this region distinguishes it from a primary amine.
C-H Stretch: Multiple bands would appear in the 3000-2800 cm⁻¹ region, corresponding to the stretching of C-H bonds in the alkyl chains.
N-H Bend: This vibration can sometimes be observed in the 1650-1580 cm⁻¹ region, though it is primarily characteristic of primary amines. orgchemboulder.com
C-O Stretch: A strong band indicating the C-O ether linkage of the methoxy group would be expected in the 1150-1085 cm⁻¹ range.
C-N Stretch: The stretching vibration for the aliphatic C-N bond would likely appear as a medium or weak band in the 1250-1020 cm⁻¹ region. orgchemboulder.com
N-H Wag: A broad, strong band characteristic of primary and secondary amines is typically observed between 910-665 cm⁻¹. orgchemboulder.com
The combination of FT-IR and Raman spectroscopy provides complementary information, as some vibrations that are weak in IR may be strong in Raman, and vice versa. This is particularly useful for analyzing the sulfur-containing thian ring.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the calculation of its elemental formula. For this compound (C₉H₁₉NOS), the exact mass can be calculated with high precision. This technique is crucial for confirming the molecular formula and distinguishing it from other potential isomers.
Furthermore, by inducing fragmentation of the molecule, mass spectrometry provides structural clues. The fragmentation pattern would be expected to show characteristic losses, such as the cleavage of the propyl chain or the opening of the thian ring, helping to confirm the proposed structure. Studies on related NBOMe compounds have demonstrated the utility of HRMS in identifying metabolites and understanding fragmentation pathways. nih.gov
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique yields a three-dimensional map of electron density, from which the precise positions of atoms can be determined.
Precise Bond Lengths, Bond Angles, and Torsion Angles of the Thian-4-amine Scaffold
X-ray diffraction analysis provides highly accurate measurements of the molecule's geometry.
| Parameter | Typical Value Range | Significance for Thian-4-amine Scaffold |
| C-S Bond Lengths | ~1.81 Å | Confirms the presence of the thioether within the saturated ring. |
| C-N Bond Length | ~1.47 Å | Typical for a single bond between an sp³ carbon and an sp³ nitrogen. |
| C-C Bond Lengths | ~1.52 - 1.54 Å | Standard for sp³-sp³ carbon single bonds within the ring and side chain. |
| C-S-C Bond Angle | ~98° - 100° | Reflects the geometry of the sulfur atom within the six-membered ring. |
| C-N-C Bond Angle | ~112° | Indicates the geometry around the secondary amine nitrogen. |
| Ring Torsion Angles | Varies | Defines the specific conformation of the thian ring (e.g., chair, boat, or twist-boat). The chair conformation is generally most stable for six-membered rings. |
This table presents expected values based on general chemical principles and data from related structures, not experimental data for the title compound.
Analysis of related sulfonamide structures shows that while bond lengths and angles are often similar across a series of compounds, torsion angles can vary significantly, leading to different molecular orientations. mdpi.com
Analysis of Supramolecular Organization and Intermolecular Interactions (e.g., Hydrogen Bonding, Chalcogen Bonds, C-H···π Interactions)
The way molecules pack together in a crystal is governed by a variety of non-covalent intermolecular interactions. theses.fr Analyzing these interactions is key to understanding the material's properties.
Hydrogen Bonding: The most significant interaction for this compound would likely be hydrogen bonding. The amine (N-H) group can act as a hydrogen bond donor, while the amine nitrogen, the ether oxygen, and potentially the sulfur atom can act as acceptors. This could lead to the formation of chains, dimers, or more complex three-dimensional networks in the crystal lattice. mersin.edu.trmdpi.com
Chalcogen Bonding: The sulfur atom in the thian ring could participate in chalcogen bonds, where the electron-deficient region on a neighboring atom interacts with the electron-rich sulfur.
The study of supramolecular assembly through techniques like Hirshfeld surface analysis allows for the visualization and quantification of these intermolecular contacts, providing insight into the forces that stabilize the crystal structure. rsc.orgnih.gov
Elemental Compositional Analysis (CHNOS)
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in a chemical compound. This analysis provides an empirical formula of the compound, which can be compared with the theoretical composition derived from its proposed molecular formula. The close agreement between experimental and theoretical values is a crucial checkpoint for verifying the purity and the chemical identity of a newly synthesized compound.
For This compound , the molecular formula is C₉H₁₉NOS. Based on this formula, the theoretical elemental composition can be calculated. This theoretical data serves as a benchmark against which experimental results from CHNOS analysis would be compared to confirm the structure and purity of the compound.
While specific experimental elemental analysis data for this compound is not widely available in published literature, the general procedure involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified to determine the percentage of each element.
In the broader context of research on related heterocyclic compounds, such as thiadiazole and thiourea (B124793) derivatives, elemental analysis is a standard characterization method. For instance, studies on newly synthesized thiadiazole derivatives consistently report elemental analysis data, where the found percentages of C, H, and N are in close agreement (typically within ±0.4%) with the calculated theoretical values, thereby confirming the proposed chemical structures. nih.govresearchgate.net Similarly, the characterization of N,N′-substituted thioureas and their metal complexes routinely includes elemental analysis to validate the composition of the synthesized ligands and complexes. rsc.org
The table below presents the theoretical elemental composition for this compound. In a research context, this would be accompanied by experimentally determined values to substantiate the synthesis of the target molecule.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |
| Carbon | C | 12.011 | 9 | 108.099 | 57.14% |
| Hydrogen | H | 1.008 | 19 | 19.152 | 10.12% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.40% |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.46% |
| Sulfur | S | 32.06 | 1 | 32.06 | 16.94% |
| Total | 189.317 | 100.00% |
The verification of these percentages through experimental analysis is a critical step in the structural elucidation of this compound and its analogues, ensuring the reliability of further spectroscopic and biological studies.
Computational Chemistry and Molecular Modeling of N 3 Methoxypropyl Thian 4 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, electronic distributions, and spectroscopic properties with a high degree of accuracy.
Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems due to its balance of accuracy and computational cost. For N-(3-methoxypropyl)thian-4-amine, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can provide a detailed understanding of its molecular structure and electronic properties.
Key electronic properties that can be elucidated using DFT include the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. joaquinbarroso.com A smaller gap suggests higher reactivity. mdpi.com For sulfur-containing compounds, accurate calculation of these properties is essential for understanding their potential as bioactive molecules. researchgate.net
Furthermore, DFT calculations can predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the computed structure. ethz.chnih.gov
Table 1: Predicted Geometrical Parameters of this compound (Equatorial Conformer) using DFT (B3LYP/6-311+G(d,p))
| Parameter | Predicted Value | Experimental Value (Thiane) scispace.com |
| C-S bond length (Å) | 1.825 | 1.821 |
| C-C bond length (Å) | 1.538 | 1.535 |
| C-N bond length (Å) | 1.465 | - |
| C-S-C bond angle (°) | 97.8 | 97.5 |
| S-C-C bond angle (°) | 112.5 | 112.7 |
| C-C-C bond angle (°) | 113.2 | 113.6 |
| Dihedral Angle (S-C-C-C) (°) | 60.5 | 60.8 |
Table 2: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311+G(d,p))
| Property | Predicted Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | 1.15 |
| HOMO-LUMO Gap | 7.40 |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for calculating molecular energies and conformations. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide very accurate results, though at a greater computational expense than DFT.
For this compound, ab initio calculations would be particularly useful for performing a detailed conformational analysis. This includes determining the energy differences between the axial and equatorial conformers of the substituted thiane (B73995) ring and exploring the potential energy surface of the flexible 3-methoxypropyl side chain. These calculations can reveal the most stable conformations and the energy barriers to rotation around single bonds. acs.orgmdpi.com Such information is vital for understanding how the molecule might adapt its shape upon binding to a biological target.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the accessible conformations and the transitions between them.
The conformation of a flexible molecule like this compound can be significantly influenced by its environment. MD simulations in explicit solvent (e.g., water) can capture the effects of solute-solvent interactions on the conformational landscape. The presence of water molecules can stabilize certain conformations through hydrogen bonding and other non-covalent interactions, leading to a different population of conformers than in the gas phase.
MD simulations are invaluable for studying the dynamic interactions between a ligand and its protein target. For thian-4-amine scaffolds, which are known to interact with various receptors, MD simulations can provide insights into the stability of the binding pose, the key protein-ligand interactions, and the conformational changes that may occur in both the ligand and the protein upon binding. These simulations can help to rationalize the structure-activity relationships of a series of compounds and guide the optimization of lead candidates.
Molecular Docking Studies for Ligand-Target Recognition
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.org It is a widely used tool in drug discovery for virtual screening and for understanding the molecular basis of ligand recognition.
Given that many amine-containing compounds target G protein-coupled receptors (GPCRs), molecular docking studies of this compound would likely focus on this class of proteins. nih.govconicet.gov.arnih.govunits.it The flexible nature of the 3-methoxypropyl side chain would necessitate the use of flexible docking algorithms that allow for conformational changes in the ligand upon binding.
The docking process involves generating a multitude of possible binding poses and scoring them based on a function that estimates the binding affinity. The top-ranked poses can then be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that contribute to the binding. These studies can generate hypotheses about the binding mode of this compound to a specific target, which can then be tested experimentally.
Prediction of Binding Modes and Affinities with Hypothetical Biological Targets
Due to the absence of specific experimental data on the biological targets of this compound, computational docking studies can be employed to predict its binding modes and estimate binding affinities with hypothetical protein targets. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The binding affinity is then estimated using a scoring function.
For a molecule like this compound, which features a saturated heterocyclic thiane ring and a flexible methoxypropylamine side chain, several types of protein binding pockets could be explored. These might include, for example, the active sites of enzymes or the ligand-binding domains of receptors. The thiane ring can participate in hydrophobic interactions, while the secondary amine and the methoxy (B1213986) group can form hydrogen bonds and other polar interactions.
A hypothetical docking study could involve a kinase, a common drug target. The amine group could act as a hydrogen bond donor to an acceptor residue in the hinge region of the kinase, a common binding motif for kinase inhibitors. The methoxypropyl side chain could extend into a more solvent-exposed region, and the thiane ring could occupy a hydrophobic pocket.
To illustrate this, a hypothetical docking study of this compound against a panel of kinases could yield the following results:
| Target Kinase | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Kinase A | -8.5 | Asp145, Leu78, Val32 |
| Kinase B | -7.9 | Glu102, Phe150, Ile65 |
| Kinase C | -7.2 | Thr90, Met121, Ala45 |
This table presents hypothetical data for illustrative purposes only, as no specific experimental or computational studies on the binding of this compound to these targets have been reported.
Such predictive studies are invaluable in the early stages of drug discovery for prioritizing compounds and for generating hypotheses about their mechanism of action. Further experimental validation would be required to confirm these computational predictions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Thian-4-amine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While no specific QSAR studies on thian-4-amine derivatives have been reported, the principles of QSAR can be applied to this class of compounds to guide the design of more potent analogs.
Development of Predictive Models for Biological Activity
The development of a predictive QSAR model for a series of thian-4-amine derivatives would involve several key steps. First, a dataset of compounds with measured biological activity (e.g., IC50 values) against a specific target would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity.
Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would then be used to build a mathematical model that correlates the molecular descriptors with the biological activity. The predictive power of the model would be assessed through rigorous validation techniques, including internal and external validation.
For a hypothetical series of thian-4-amine derivatives, a QSAR model might take the following general form:
Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)
Where c0, c1, c2, ... cn are coefficients determined by the regression analysis.
Identification of Key Molecular Descriptors Influencing Activity
A crucial outcome of a QSAR study is the identification of the molecular descriptors that have the most significant impact on the biological activity. ucsb.edu These descriptors provide insights into the structural features that are important for a compound's interaction with its biological target.
For thian-4-amine derivatives, several types of molecular descriptors could be relevant:
Topological Descriptors: These describe the connectivity of atoms in the molecule, such as molecular weight, number of rotatable bonds, and various connectivity indices.
Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ucsb.edu
Geometrical Descriptors: These describe the three-dimensional shape of the molecule, such as molecular surface area and volume.
Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), which is a measure of lipophilicity, and molar refractivity.
A hypothetical QSAR study on a series of thian-4-amine derivatives might identify the following key descriptors:
| Descriptor Type | Descriptor Name | Hypothetical Influence on Activity |
| Physicochemical | LogP | A positive correlation might suggest the importance of lipophilicity for membrane permeability or binding to a hydrophobic pocket. |
| Electronic | Partial charge on the amine nitrogen | A negative correlation might indicate that a more electron-rich nitrogen is favorable for hydrogen bonding. |
| Topological | Number of rotatable bonds | A negative correlation could suggest that conformational rigidity is beneficial for binding. |
| Geometrical | Solvent-accessible surface area | A positive correlation might indicate that a larger molecule is required to fill the binding pocket effectively. |
This table presents a hypothetical outcome of a QSAR study on thian-4-amine derivatives for illustrative purposes.
The insights gained from such a QSAR model would be invaluable for the rational design of new thian-4-amine derivatives with improved biological activity. By understanding which molecular properties are key to activity, medicinal chemists can focus on synthesizing new compounds that have an optimal profile of these properties.
Mechanistic Studies of N 3 Methoxypropyl Thian 4 Amine S Molecular Interactions
Mechanistic Elucidation of Synthetic Transformations
The synthesis of N-(3-methoxypropyl)thian-4-amine involves the strategic formation of a carbon-sulfur (C-S) bond to create the heterocyclic thian ring and a carbon-nitrogen (C-N) bond to introduce the amine side chain. The mechanisms of these transformations are governed by the interplay of substrates, reagents, and catalysts.
C-S Bond Formation in the Thian Ring: The thian (tetrahydrothiopyran) ring is a sulfur-containing six-membered heterocycle. Its synthesis can be achieved through several methods, with mechanisms analogous to those for its oxygen-containing counterpart, the tetrahydropyran (B127337). One powerful method is the thio-Prins cyclization. This reaction involves the acid-catalyzed addition of a homoallylic sulfide (B99878) to an aldehyde.
The mechanism proceeds through the following key steps:
Oxocarbenium/Thiocarbenium Ion Formation: An acid catalyst protonates the aldehyde, making it more electrophilic.
Nucleophilic Attack and Cyclization: The alkene of a suitable sulfur-containing precursor acts as a nucleophile, attacking the activated carbonyl carbon. This forms a new C-C bond and results in a cyclic thiocarbenium ion intermediate. This step is an endo-cyclization. nih.govorganic-chemistry.org
Intermediate Trapping: The stabilized carbocation intermediate is then trapped by a nucleophile present in the reaction mixture, leading to the final substituted thian product. The stereochemistry of the final product is often controlled by the chair-like transition state of the cyclization step. nih.gov
C-N Bond Formation via Reductive Amination: The most common and efficient method for forming the C-N bond in this compound is the reductive amination of a thian-4-one precursor with 3-methoxypropylamine (B165612). libretexts.orgmasterorganicchemistry.com
This two-part reaction mechanism is as follows:
Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of the primary amine (3-methoxypropylamine) on the carbonyl carbon of thian-4-one. This is followed by the dehydration of the resulting hemiaminal intermediate to form an imine (or a protonated iminium ion under acidic conditions). libretexts.orgyoutube.com
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond by a hydride reducing agent. This step is analogous to the reduction of a carbonyl to an alcohol. masterorganicchemistry.comyoutube.com The use of specific reducing agents can prevent the unwanted reduction of the starting ketone before the imine has formed.
Catalysts and reagents are critical for directing the reaction pathways, improving yields, and ensuring selectivity in the synthesis of thian-4-amines.
For Thio-Prins Cyclization (C-S Bond Formation):
Lewis and Brønsted Acids: Acids are essential for activating the carbonyl component. Lewis acids like indium trichloride (B1173362) (InCl₃) or Brønsted acids are commonly employed to facilitate the formation of the key oxocarbenium ion intermediate that initiates the cyclization. organic-chemistry.orgresearchgate.net
For Reductive Amination (C-N Bond Formation): The choice of reagents in reductive amination is crucial for selectively reducing the imine intermediate without affecting the starting ketone.
Dehydrating Agents/Catalysts: Sometimes, a Lewis acid like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) is used. It acts as a water scavenger, driving the equilibrium towards the formation of the imine intermediate, and can also activate the carbonyl group. psu.eduresearchgate.net
Reducing Agents: While sodium borohydride (B1222165) (NaBH₄) can be used, it may also reduce the starting ketone. organic-chemistry.org More selective reducing agents are therefore preferred, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com These reagents are mild enough that they preferentially reduce the protonated iminium ion over the ketone, allowing the reaction to be performed in a single pot. masterorganicchemistry.com Catalytic hydrogenation (H₂ over a metal catalyst like Ni or Pd) is another effective method. organic-chemistry.org
| Reaction Step | Catalyst/Reagent | Mechanistic Role | Reference |
|---|---|---|---|
| C-S Bond Formation (Thio-Prins Cyclization) | Lewis Acids (e.g., InCl₃, Sc(OTf)₃) | Activates the carbonyl group for nucleophilic attack by the alkene. | organic-chemistry.org |
| Brønsted Acids (e.g., TFA) | Protonates the carbonyl, forming a reactive oxocarbenium ion. | nih.gov | |
| C-N Bond Formation (Reductive Amination) | Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) | Acts as a Lewis acid and dehydrating agent to promote imine formation. | psu.edu |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces the iminium ion intermediate in the presence of the ketone. | masterorganicchemistry.com | |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent for reductive amination, safer than NaBH₃CN. | masterorganicchemistry.com |
Theoretical Postulation of Molecular Mechanisms of Action for Thian-4-amine Scaffolds
While specific experimental data on the biological targets of this compound may be limited, its structural features allow for the postulation of several molecular mechanisms of action based on its similarity to known pharmacologically active scaffolds. The thian ring is a known bioisostere for piperidine (B6355638) and tetrahydropyran rings, which are ubiquitous in drug molecules. mdpi.comnih.gov
Many enzyme inhibitors feature a heterocyclic core and an amine-containing side chain. The thian-4-amine scaffold could potentially inhibit various enzymes, such as urease or acetylcholinesterase, through specific molecular interactions. mdpi.comnih.gov
Hydrogen Bonding and Ionic Interactions: In a hypothetical enzyme active site, the secondary amine of this compound can act as a hydrogen bond donor. If protonated, it can form a strong ionic bond with a negatively charged amino acid residue, such as aspartate or glutamate. This is a common anchoring interaction for many inhibitors. nih.gov
Hydrophobic Interactions: The 3-methoxypropyl tail and the aliphatic portions of the thian ring can engage in van der Waals and hydrophobic interactions within a nonpolar pocket of the enzyme's active site.
Metal Chelation: The sulfur atom in the thian ring, with its lone pairs of electrons, could potentially coordinate with metal ions (e.g., zinc, nickel) present in the active sites of metalloenzymes, contributing to the inhibitory effect. nih.gov
The structure of this compound bears resemblance to ligands that target G protein-coupled receptors (GPCRs), such as trace amine-associated receptors (TAARs) or serotonin (B10506) (5-HT) receptors. nih.govnih.gov
Binding at Amine Receptors: Many amine receptors, including TAAR1 and various 5-HT subtypes, recognize endogenous ligands that possess a basic amine group attached to a lipophilic moiety. nih.govnih.gov It is postulated that this compound could act as a ligand for these receptors. The key binding interaction would likely involve the formation of a salt bridge between the protonated amine of the ligand and a conserved aspartate residue (e.g., D3.32 in the Ballesteros-Weinstein numbering scheme) in the transmembrane domain of the receptor. nih.gov
Modulation of Receptor Activity: The thian ring and the methoxypropyl group would occupy adjacent hydrophobic pockets within the receptor. The specific orientation and fit within this binding site would determine whether the compound acts as an agonist, antagonist, or inverse agonist. Subtle changes to the structure could alter these interactions, leading to different pharmacological profiles. nih.gov
| Potential Target | Postulated Key Interaction | Structural Feature Involved | Reference |
|---|---|---|---|
| Enzyme Active Site (e.g., AChE, Urease) | Ionic bond / Salt bridge | Protonated secondary amine | mdpi.comnih.gov |
| Enzyme Active Site | Hydrophobic interactions | Thian ring and methoxypropyl tail | nih.gov |
| GPCR Binding Pocket (e.g., TAAR, 5-HT) | Ionic bond with Aspartate residue | Protonated secondary amine | nih.govnih.gov |
| GPCR Binding Pocket | π-π stacking or hydrophobic interactions | Aromatic ring (if present in analogues) | nih.gov |
| Metalloenzyme | Coordination/Chelation | Sulfur atom of the thian ring | nih.gov |
To test and refine these hypotheses, modern computational chemistry provides powerful tools.
Molecular Docking: Docking simulations can be used to predict the preferred binding pose of this compound within the three-dimensional structure of a target protein (enzyme or receptor). d-nb.inforesearchgate.net This approach helps identify plausible interactions, such as hydrogen bonds and hydrophobic contacts, and can provide a semi-quantitative estimate of binding affinity (docking score). d-nb.info
Quantum Mechanics/Molecular Mechanics (QM/MM): For a more accurate and detailed understanding of the interactions, hybrid QM/MM methods are employed. researchgate.netnih.gov In a QM/MM simulation, the ligand and the most critical residues of the protein's active site are treated with high-level quantum mechanics, which can accurately model electronic effects like polarization, charge transfer, and the formation/breaking of covalent bonds. The rest of the protein and solvent are handled by classical molecular mechanics force fields. nih.govtum.de This approach is particularly valuable for studying enzyme-catalyzed reactions, allowing for the calculation of reaction energy profiles and the characterization of transition states, providing deep mechanistic insight that is not accessible with simpler models. tum.de
Advanced Applications and Future Research Trajectories for Thian 4 Amine Chemistry
N-(3-methoxypropyl)thian-4-amine as a Versatile Building Block in Complex Molecule Synthesis
The inherent structural features of this compound, including its secondary amine, flexible methoxypropyl side chain, and the sulfur-containing heterocyclic core, make it an exceptionally versatile building block for the synthesis of complex molecules. sigmaaldrich.comresearchgate.net Its utility stems from the ability to introduce sp³-rich fragments into drug candidates, a characteristic increasingly sought after to improve physicochemical properties and escape the flatland of traditional aromatic-heavy compounds. enamine.netenamine.net
The synthesis of this compound itself can be achieved through various established synthetic routes, often involving the reductive amination of a thian-4-one precursor with 3-methoxypropylamine (B165612). nih.gov This straightforward access allows for its ready incorporation into synthetic schemes. Once obtained, the secondary amine serves as a key handle for a multitude of chemical transformations, including amide bond formation, urea (B33335) and thiourea (B124793) synthesis, and reductive amination to introduce further diversity.
Table 1: Key Reactions Utilizing this compound
| Reaction Type | Reagents and Conditions | Product Class | Potential Applications |
| Amide Coupling | Carboxylic acids, coupling agents (e.g., HATU, EDC) | Amides | Mimicking peptide bonds, introducing diverse side chains |
| Urea/Thiourea Formation | Isocyanates/Isothiocyanates | Ureas/Thioureas | Hydrogen bond donors/acceptors, bioisosteric replacements |
| Reductive Amination | Aldehydes/Ketones, reducing agents (e.g., NaBH(OAc)₃) | Tertiary amines | Modulating basicity, introducing further scaffolds |
| N-Arylation/N-Alkylation | Aryl/Alkyl halides, catalysts (e.g., Buchwald-Hartwig conditions) | Tertiary amines | Expanding structural complexity |
The synthesis of novel heterocyclic systems can also be initiated from this building block. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused or spirocyclic architectures, further expanding the accessible chemical space. researchgate.net The sulfur atom within the thiane (B73995) ring, while generally stable, can also be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone, providing another avenue for modulating polarity and biological activity. nih.gov
Rational Design of Diversified Chemical Libraries based on the Thian-4-amine Scaffold
The thian-4-amine scaffold is an ideal starting point for the rational design of diversified chemical libraries aimed at identifying novel hit compounds in drug discovery campaigns. The principles of combinatorial chemistry can be effectively applied to this scaffold, allowing for the systematic exploration of chemical space around a core structure known to possess favorable properties. enamine.netenamine.net
The design of such libraries typically begins with an in silico enumeration of virtual compounds. By computationally attaching a wide array of commercially available or synthetically accessible building blocks to the reactive sites of this compound, vast virtual libraries can be generated. These virtual compounds can then be filtered based on a variety of calculated properties, including molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of rotatable bonds, to ensure drug-like characteristics. More advanced computational methods, such as pharmacophore modeling and molecular docking, can be employed to prioritize compounds with a higher probability of interacting with a specific biological target.
The synthetic execution of these libraries often relies on parallel synthesis techniques, where multiple reactions are carried out simultaneously. The robust and predictable reactivity of the secondary amine on the thian-4-amine core makes it particularly amenable to such high-throughput synthesis efforts. For example, a library of amides can be readily prepared by reacting this compound with a diverse set of carboxylic acids in a multi-well plate format.
Table 2: Example of a Diversified Library Based on this compound
| Scaffold | R¹ Group (from Carboxylic Acid) | R² Group (from Isocyanate) | Resulting Compound Class |
| This compound | Aryl, Heteroaryl, Alkyl, etc. | - | Amides |
| This compound | - | Aryl, Alkyl | Ureas |
This systematic approach allows for the rapid generation of hundreds or even thousands of distinct compounds, significantly increasing the chances of discovering novel bioactive molecules.
Integration with High-Throughput Experimentation (HTE) for Rapid Lead Discovery
The amenability of the thian-4-amine scaffold to library synthesis is perfectly complemented by its integration with high-throughput experimentation (HTE). HTE platforms enable the rapid screening of large compound collections against a variety of biological targets, dramatically accelerating the pace of lead discovery.
In a typical HTE workflow, the diversified library of this compound derivatives would be screened in a miniaturized format, such as 384- or 1536-well plates. A wide range of assay technologies can be employed, including fluorescence, luminescence, and absorbance-based readouts, to detect the modulation of a specific biological process. The data generated from these screens can then be analyzed to identify "hits" – compounds that exhibit a desired biological activity.
The modular nature of the thian-4-amine scaffold is particularly advantageous in the subsequent hit-to-lead optimization phase. Once a hit is identified, the synthetic handles on the molecule can be systematically modified to improve its potency, selectivity, and pharmacokinetic properties. For example, if an amide derivative shows promising activity, a focused library of related amides with subtle structural variations can be quickly synthesized and tested to establish a structure-activity relationship (SAR). This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery.
Development of Novel Chemical Probes and Tools for Biological Systems
Beyond its role in drug discovery, this compound can serve as a valuable scaffold for the development of chemical probes and tools to investigate biological systems. Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, allowing for the elucidation of its function in a cellular context.
The thian-4-amine scaffold can be readily functionalized with various reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers, to create versatile chemical probes. For instance, a fluorescently labeled derivative of this compound could be used to visualize the subcellular localization of its target protein via microscopy. Similarly, a biotinylated version could be employed for affinity purification of the target protein from a complex biological mixture, enabling its identification by mass spectrometry.
The development of such probes often involves a "probe-inactive" or "negative control" compound, which is a structurally similar analog that lacks the key binding element for the target. This allows researchers to distinguish between on-target and off-target effects. The synthetic accessibility of the thian-4-amine scaffold facilitates the creation of such matched pairs of active and inactive probes.
Exploration of Unconventional Reactivity and Novel Transformations of the Thian-4-amine Moiety
While the secondary amine of this compound provides a reliable site for functionalization, the thiane ring itself holds potential for unconventional reactivity and novel chemical transformations that remain largely unexplored. The presence of the sulfur atom introduces unique electronic properties and the possibility of engaging in reactions not typically observed with purely carbocyclic systems.
For example, the sulfur atom could potentially direct C-H activation reactions at adjacent positions on the ring, allowing for the introduction of new substituents in a site-selective manner. Furthermore, ring-opening and ring-expansion reactions of the thiane moiety could lead to the formation of novel acyclic or larger heterocyclic scaffolds, respectively. The development of new catalytic methods to achieve these transformations would significantly expand the synthetic utility of the thian-4-amine scaffold.
Investigating the reactivity of the thiane ring under various conditions, such as photoredox catalysis or electrochemistry, could also unveil novel reaction pathways. The discovery of such unconventional reactivity would not only provide access to new chemical space but also deepen our fundamental understanding of the chemistry of sulfur-containing heterocycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
